2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1211540-79-2
VCID: VC20898406
InChI: InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2
SMILES: C1CNC2=C1N=CC=C2
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1211540-79-2

Cat. No.: VC20898406

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine - 1211540-79-2

Specification

CAS No. 1211540-79-2
Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2
Standard InChI Key JKWQHCSGMTWRIQ-UHFFFAOYSA-N
SMILES C1CNC2=C1N=CC=C2
Canonical SMILES C1CNC2=C1N=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine (C₇H₈N₂) features a bicyclic structure with a pyridine ring fused to a partially reduced pyrrole ring. The molecule contains two nitrogen atoms: one in the pyridine ring and one as part of the pyrrolidine moiety. The IUPAC name indicates that the nitrogen atom of the pyrrolidine is designated as position 1, with numbering continuing around the pyrrolidine ring (positions 2 and 3) and then proceeding through the pyridine portion . This naming convention helps in precisely describing the position of substituents in derivatives of this core structure.

Physical and Chemical Properties

The base compound 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine exists as a free base, but it is often handled as its dihydrochloride salt (CAS 1443981-64-3) for improved stability and solubility in various solvents . The dihydrochloride salt has a molecular weight of 156.61 g/mol and possesses hygroscopic properties common to amine hydrochlorides. When handling this compound, appropriate safety precautions should be taken as it carries hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) .

Data Table: Key Properties of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine

PropertyValueReference
Molecular Formula (Free Base)C₇H₈N₂
Molecular Weight (Free Base)~120.15 g/mol (calculated)-
CAS Number (Free Base)1211540-79-2
CAS Number (Dihydrochloride)1443981-64-3
Molecular Formula (Dihydrochloride)C₇H₉ClN₂
Molecular Weight (Dihydrochloride)156.61 g/mol
Physical StateSolid-
Hazard StatementsH302, H319, H315, H335
Precautionary StatementsP280, P261, P304, P340, P312, P301, P330, P305, P351, P338

Synthesis Methods

Synthesis of Derivatives

The preparation of substituted 2,3-dihydro-1H-pyrrolo[3,2-b]pyridines often involves palladium-catalyzed reactions. For example, the synthesis of 6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine utilizes a palladium acetate-catalyzed coupling reaction between 6-chloro-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine and a 4-fluorobenzyl zinc chloride reagent . This reaction is conducted in a mixture of N-methylpyrrolidone and tetrahydrofuran at 30-36°C, yielding the desired product in 81.2% yield and 98.5% HPLC purity .

Enantioselective Synthesis

Recent advances in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives include the development of enantioselective methods. One notable approach involves a cation-directed asymmetric synthesis of 4- and 6-azaindolines, including 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles . This method employs phase-transfer catalysis using cinchonine-derived ammonium salts, with N-2-naphthylmethyl cinchonidinium bromide providing high enantioselectivity (97:3 er) . The reaction proceeds using solid KOH as a base at -30°C, highlighting the importance of reaction conditions in achieving stereoselectivity.

Chemical Reactivity and Transformations

Functionalization Patterns

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine serves as a versatile scaffold that can be functionalized at multiple positions. Common sites for modification include the C-6 position of the pyridine ring, the nitrogen atoms (N-1 and the pyridine nitrogen), and the C-2 and C-3 positions of the pyrrolidine ring . These diverse functionalization patterns allow for the preparation of compound libraries with varying properties for structure-activity relationship studies in drug discovery.

Borylation Reactions

Biological Activity and Applications

Sigma Receptor Ligands

A significant application of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives is their potential as sigma receptor ligands. Patent literature describes new derivatives of this scaffold as having high affinity for sigma receptors, suggesting potential therapeutic applications . Sigma receptors are involved in various physiological processes and have been implicated in conditions such as depression, psychosis, and neurodegenerative disorders, making selective ligands valuable for both research and therapeutic development.

Synthetic Intermediates

Beyond direct pharmacological applications, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and its derivatives serve as valuable synthetic intermediates in organic chemistry. The ability to introduce various functional groups at different positions of the core structure makes these compounds versatile building blocks for more complex molecules. In particular, borylated derivatives facilitate the construction of elaborate structures through cross-coupling reactions, expanding the utility of this scaffold in synthetic organic chemistry.

Current Research Trends

Enantioselective Methodologies

Recent research has focused on developing stereoselective methods for synthesizing chiral 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives. The asymmetric synthesis of these compounds is particularly relevant for pharmaceutical applications, where stereochemistry often influences biological activity . Phase-transfer catalysis using chiral catalysts represents a promising approach for creating enantiomerically enriched derivatives, with recent work achieving high enantioselectivity (up to 97:3 er) in the synthesis of 3-substituted derivatives .

Structure-Activity Relationship Studies

The development of structure-activity relationship (SAR) studies for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives continues to be an active area of research. By systematically varying substituents at different positions of the core structure, researchers aim to identify key structural features that influence biological activity . Such studies provide valuable insights for the rational design of compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Novel Synthetic Routes

The development of efficient and scalable synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and its derivatives remains an important research focus. Patent literature and scientific publications continue to describe new approaches to these compounds, often emphasizing improved yields, higher selectivity, or more environmentally friendly conditions . These methodological advances facilitate access to previously challenging derivatives, expanding the chemical space available for exploration.

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